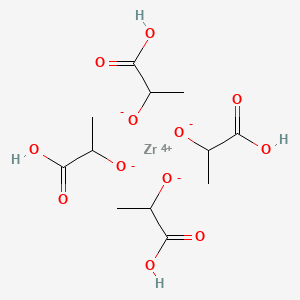

2-Hydroxypropanoate;zirconium(4+)

Description

Contextualization within Zirconium Coordination Chemistry

Zirconium, a Group 4 transition metal, readily forms complexes with various organic ligands, including carboxylates and hydroxyl groups. Zirconium lactate (B86563), often represented by the approximate formula Zr(OH)₄₋<0xE2><0x82><0x99>(O₂CCHOHCH₃)<0xE2><0x82><0x99>(H₂O)<0xE2><0x82><0x99>, where 1 < n < 3, is a prime example of such coordination chemistry wikipedia.org. In these complexes, lactate ligands coordinate to the zirconium center, typically through both their carboxylate and hydroxyl functional groups, acting as bidentate ligands researchgate.net. The precise structure and speciation of zirconium in lactate solutions can vary depending on factors like pH, concentration, and the presence of other ions, leading to the formation of dimers, tetramers, and larger polymeric species researchgate.netresearchgate.netiucr.org. This complex coordination behavior underpins its diverse applications.

Significance in Contemporary Materials Science and Catalysis

The significance of zirconium lactate is evident in its widespread use across several advanced fields. In materials science, it functions as an effective crosslinking agent for polymers, hydrogels, and carbohydrates, enhancing properties such as viscosity and thermal stability umicore.comweichengchem.com.cn. Its role extends to the synthesis of advanced ceramics and thin films, where it acts as a precursor to stable zirconia phases . In catalysis, zirconium lactate and its derivatives serve as precursors for highly active and selective catalytic systems, particularly in the polymerization of lactides to produce biodegradable polylactic acid (PLA) and in the conversion of biomass into valuable chemicals vulcanchem.comacs.orgnih.govrsc.org.

Scope and Research Objectives for Zirconium Lactate Investigations

Current research objectives concerning zirconium lactate primarily focus on understanding its complex coordination chemistry, optimizing its synthesis for improved purity and yield, and exploring novel applications. Investigations aim to elucidate the mechanisms behind its crosslinking capabilities and catalytic activity. Furthermore, researchers are exploring ways to fine-tune its properties for specific industrial demands, such as developing more robust catalytic systems for polymer production or more efficient catalysts for biomass valorization. The development of environmentally friendly synthesis routes and a deeper understanding of its behavior in complex matrices like polymer gels are also key research areas.

Properties

CAS No. |

60676-90-6 |

|---|---|

Molecular Formula |

C12H20O12Zr |

Molecular Weight |

447.50 g/mol |

IUPAC Name |

tetrakis(2-hydroxypropanoate);zirconium(4+) |

InChI |

InChI=1S/4C3H6O3.Zr/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6);/q;;;;+4/p-4 |

InChI Key |

LYPJRFIBDHNQLY-UHFFFAOYSA-J |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Zr] |

Origin of Product |

United States |

Synthesis and Properties of Zirconium Lactate

Zirconium lactate (B86563) can be synthesized through several established methods, typically involving the reaction of zirconium precursors with lactic acid.

Synthesis Methods:

Direct Reaction: A common route involves reacting zirconium oxide (ZrO₂) with lactic acid, often under controlled heating conditions smolecule.com.

Salt Reaction: Industrial production frequently employs zirconium salts, such as zirconium oxychloride (ZrOCl₂·8H₂O), which are reacted with lactic acid or sodium lactate under specific pH and temperature controls vulcanchem.com. For instance, zirconium oxychloride can be reacted with lactic acid, followed by neutralization with a base like sodium hydroxide (B78521) to form zirconium lactate .

Sol-Gel Techniques: Advanced methods like sol-gel preparation involve hydrolyzing zirconium precursors, followed by chelation with lactic acid and pH adjustment to form gels .

Key Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₁₂Zr | smolecule.comnih.gov |

| Molecular Weight | 451.54 g/mol | smolecule.com |

| Appearance | White, amorphous powder | ontosight.ai |

| Solubility | Soluble in water | ontosight.ai |

| CAS Number | 60676-90-6 | nih.gov |

| Thermal Decomposition Onset | ~280°C (for sodium zirconium lactate) |

Structural Elucidation and Speciation Dynamics of Zirconium Lactate

Coordination Chemistry and Ligand Interaction Modes

The coordination chemistry of zirconium lactate (B86563) is characterized by specific interactions between the zirconium metal center and the lactate ligands. These interactions define the structure and reactivity of the resulting complexes.

Research indicates that the lactate ligand coordinates to the zirconium ion in a bidentate fashion. researchgate.net This mode of interaction involves both the alcohol and carboxylate groups of the lactic acid molecule binding to the central zirconium atom. researchgate.net This chelation results in a stable complex. The formation of these bidentate structures is a key feature of the coordination chemistry of zirconium with alpha-hydroxy acids like lactic acid. researchgate.netgoogle.com

In concentrated solutions, stable dimeric complexes with a formula of ((Zr)₂(lactate)₆) have been identified, where the zirconium centers are surrounded by six bidentate lactate ligands. acs.org The ligand-to-metal ratio can be intentionally manipulated by altering reaction conditions. core.ac.uk For instance, molar ratios of lactic acid to zirconium between 2:1 and 4:1 are often used in synthesis to ensure complete chelation.

Solution-State Speciation and Oligomerization Phenomena

In aqueous solutions, zirconium lactate exists not as a single species but as a dynamic equilibrium of various complexes. The specific forms present are highly dependent on factors such as hydrolysis and the concentration of the zirconium complex itself.

The speciation of zirconium in aqueous solution is heavily influenced by hydrolysis. researchgate.net In solution, zirconium lactate complexes can consist of both large and small molecules, with the size being dependent on the extent of zirconium hydrolysis. researchgate.net As hydrolysis occurs, large complexes are formed, which consist of lactic acid coordinated to polynuclear zirconium hydroxy ions. researchgate.net In the absence of strong complexing ligands and under conditions that favor hydrolysis, zirconium species in water evolve from monomers in very acidic solutions to cyclic tetramers and eventually larger polymers. researchgate.net The presence of the lactate ligand, however, hinders this polymerization to some extent. researchgate.net

The concentration of zirconium lactate in a solution plays a critical role in determining the dominant species present through oligomerization. acs.orgresearchgate.net At very high concentrations (e.g., 53,300 ppm), the zirconium complex exists predominantly as a stable dimer, specifically identified as ((Zr)₂(lactate)₆). acs.org

As the solution is diluted and the zirconium concentration decreases, these dimers undergo condensation. acs.orgresearchgate.net The initial step is the formation of cyclic tetramers (Zr₄(lactate)ₓ). acs.orgresearchgate.netnih.gov Upon further dilution, these tetramers associate to form larger oligomers and polymers. acs.orgresearchgate.netnih.gov This progression from dimers to tetramers and then to larger polymers as concentration decreases from as high as 51,840 ppm down to 36 ppm has been demonstrated through Extended X-ray Absorption Fine Structure (EXAFS) analysis. researchgate.netnih.gov

Table 1: Effect of Zirconium Concentration on Speciation

| Zirconium Concentration | Dominant Species |

| High (e.g., 51,840 - 53,300 ppm) | Dimers ((Zr)₂(lactate)₆) |

| Decreasing Concentration | Cyclic Tetramers (Zr₄(lactate)ₓ) |

| Low (e.g., down to 36 ppm) | Larger Oligomers/Polymers (from tetramer association) |

This table illustrates the general trend of zirconium lactate speciation as a function of its concentration in aqueous solutions, based on findings from spectroscopic studies. acs.orgresearchgate.netnih.gov

X-ray Absorption Near Edge Structure (XANES) studies have consistently shown that the zirconium ion in lactate solutions maintains a specific coordination geometry. researchgate.netnih.gov Regardless of the concentration and the resulting speciation (dimer, tetramer, or polymer), the zirconium atom is primarily surrounded by eight oxygen atoms in its first coordination sphere. acs.org This arrangement forms a dodecahedral geometry. acs.orgresearchgate.netnih.gov This dodecahedral configuration is one of the common shapes for octacoordinate transition metal complexes. wikipedia.org

Solid-State Structural Characterization of Zirconium Lactate

The characterization of zirconium lactate in the solid state is crucial for understanding its properties and behavior in various applications. Techniques such as X-ray diffraction (XRD) and solid-state nuclear magnetic resonance (NMR) spectroscopy are pivotal in elucidating the structural details of this compound.

Identification of Crystalline Forms and Distinct Lactate Environments

Research into the solid-state structure of zirconium lactate has revealed the existence of multiple crystalline forms, indicating polymorphism in this compound. The method of preparation of the zirconium lactate solution prior to precipitation has been shown to significantly influence the nature of the resulting solid material. Current time information in Bangalore, IN.

Studies have successfully synthesized at least two distinct types of crystalline zirconium lactate compounds. Current time information in Bangalore, IN. These forms were characterized using a suite of analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, 13C magic-angle spinning (MAS) NMR spectroscopy, elemental analysis, thermogravimetric analysis (TGA), and X-ray diffraction (XRD). Current time information in Bangalore, IN. While detailed crystallographic data such as unit cell parameters and space groups are not widely published in the available literature, the use of these techniques confirms the presence of different solid-state structures.

One of the key findings from the solid-state analysis is the evidence for different coordination environments for the lactate ligand within the zirconium lactate complexes. In one of the identified crystalline compounds, which contains four lactate ligands per zirconium ion, there are indications of at least two distinct lactate environments. Current time information in Bangalore, IN. This suggests that the lactate ligands may be bound to the zirconium center in different ways, for example, through different coordination modes (e.g., monodentate, bidentate chelating, or bridging).

The differentiation of these lactate environments is supported by solid-state NMR spectroscopy. The 13C MAS NMR spectrum would be expected to show multiple resonances for the carboxylate and methine carbons of the lactate ligands in such cases, reflecting their distinct chemical and structural environments.

A summary of the analytical techniques used in the characterization of solid-state zirconium lactate is presented in the table below.

| Analytical Technique | Information Provided |

| X-ray Diffraction (XRD) | Used to identify crystalline phases and would be required to determine the specific crystal system, space group, and unit cell dimensions of the different polymorphs. |

| 13C Magic-Angle Spinning (MAS) NMR | Provides information on the number of distinct carbon environments in the solid state, which is crucial for identifying different lactate coordination modes. Current time information in Bangalore, IN. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Reveals information about the vibrational modes of the functional groups (carboxylate, hydroxyl) and how they are affected by coordination to the zirconium ion. Current time information in Bangalore, IN. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and can indicate the presence of water or other volatile components within the crystal structure. Current time information in Bangalore, IN. |

| Elemental Analysis | Confirms the empirical formula and the stoichiometry of the isolated zirconium lactate complexes, such as the lactate-to-zirconium ratio. Current time information in Bangalore, IN. |

The existence of these distinct crystalline forms and lactate coordination environments highlights the complex nature of zirconium lactate in the solid state. Further research providing detailed single-crystal X-ray diffraction data would be invaluable for a complete structural elucidation.

X-ray Absorption Spectroscopy (XAS) for Zirconium Speciation

X-ray Absorption Near Edge Structure (XANES) for Coordination Geometry Elucidation

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that probes the electronic structure and local coordination environment of an atom diamond.ac.uktaylorandfrancis.comnih.gov. For zirconium lactate, XANES analysis at the Zr K-edge provides crucial information regarding the oxidation state, coordination geometry, and the nature of the ligands directly bonded to the zirconium center diamond.ac.uknih.govresearchgate.net. The characteristic features of the XANES spectrum, such as the position and shape of the absorption edge and pre-edge features, are highly sensitive to changes in the coordination sphere and the electronic configuration of zirconium diamond.ac.uknih.gov. Research has indicated that zirconium in lactate solutions typically adopts a dodecahedral coordination geometry researchgate.netacs.org. This technique is invaluable for distinguishing between different zirconium species and understanding how its coordination environment influences its chemical reactivity and stability diamond.ac.uk.

Table 4.3.1: Information Provided by XANES Spectroscopy

| Technique | Information Provided | Key Findings/Parameters for Zirconium Lactate |

| XANES | Coordination geometry, oxidation state, ligand environment, electronic structure | Zirconium typically exhibits dodecahedral coordination; sensitive to Zr oxidation state and ligand type. |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environment and Oligomerization

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy complements XANES by providing quantitative information about the local atomic environment surrounding the absorbing atom taylorandfrancis.comlibretexts.org. It analyzes the oscillatory variations in the X-ray absorption spectrum beyond the absorption edge to determine parameters such as bond distances, coordination numbers, and the types of neighboring atoms taylorandfrancis.comlibretexts.org. In the context of zirconium lactate, EXAFS has been instrumental in revealing the complex speciation in aqueous solutions and the propensity for oligomerization researchgate.netacs.org. Studies have shown that in concentrated zirconium lactate solutions, zirconium species exist as dimers, such as (Zr)₂(lactate)₆, coordinated by six bidentate lactate ligands acs.org. As the concentration decreases, these dimers can condense to form cyclic tetramers (Zr₄(lactate)ₓ) and subsequently larger polymeric structures through tetramer association researchgate.netacs.org. EXAFS analysis allows for the precise determination of Zr-O bond lengths and the coordination shell structure, offering deep insights into the aggregation state of zirconium in solution acs.orglibretexts.org.

Table 4.3.2: Information Provided by EXAFS Spectroscopy

| Technique | Information Provided | Key Findings/Parameters for Zirconium Lactate |

| EXAFS | Local atomic environment, bond lengths, coordination numbers, oligomerization state | Reveals Zr-O bond lengths, coordination numbers, and the formation of dimers, tetramers, and larger oligomers in solution depending on concentration. |

Thermal Analysis for Complex Stability and Decomposition (e.g., Thermal Gravimetric Analysis)

Thermal Gravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition behavior of chemical compounds by monitoring mass changes as a function of temperature xrfscientific.cometamu.edu. For zirconium lactate, TGA provides insights into its thermal decomposition profile, the presence of any coordinated or lattice water, and the temperatures at which degradation occurs unesp.brresearchgate.net. Research indicates that zirconium lactate is relatively thermically unstable, with decomposition initiating at approximately 50°C unesp.br. This characteristic is important for understanding its handling, storage, and processing conditions, especially when considering its use in applications involving elevated temperatures xrfscientific.cometamu.edu. The decomposition process typically involves the loss of volatile components, such as water or organic fragments, leading to a decrease in sample mass that can be quantitatively measured xrfscientific.cometamu.edu.

Table 4.4: Information Provided by Thermal Gravimetric Analysis (TGA)

| Technique | Information Provided | Key Findings/Parameters for Zirconium Lactate |

| TGA | Thermal stability, decomposition profile, volatile components | Zirconium lactate shows thermal decomposition starting around 50°C, indicating relatively low thermal stability. |

Potentiometric Studies for Aqueous Solution Chemistry Characterization

Potentiometric studies, often involving potentiometric titrations, are essential for characterizing the aqueous solution chemistry of metal complexes like zirconium lactate researchgate.netcore.ac.uk. These methods allow for the determination of species distribution as a function of pH, the identification of hydrolysis products, and the estimation of complex formation constants researchgate.netcore.ac.ukcore.ac.uk. For zirconium lactate, potentiometric investigations reveal that lactic acid coordinates to zirconium in a bidentate fashion, utilizing both its carboxylate and alcohol groups researchgate.net. The average number of lactate ligands per zirconium ion is approximately two, and this ratio remains relatively constant across a pH range of 4 to 9 researchgate.net. Furthermore, these studies highlight that the lability of the lactate complexes increases as the pH decreases, indicating pH-dependent stability and reactivity in aqueous media researchgate.net. The complexity of zirconium’s aqueous chemistry, including its tendency to hydrolyze and polymerize, makes potentiometry a vital tool for understanding speciation core.ac.uk.

Table 4.5: Information Provided by Potentiometric Studies

| Technique | Information Provided | Key Findings/Parameters for Zirconium Lactate |

| Potentiometry | Aqueous solution speciation, complex formation, ligand number, pH dependence, hydrolysis | Average of ~2 lactate ligands per Zr; coordination is bidentate; lability increases as pH decreases; speciation is complex and pH-dependent. |

Chromatographic Techniques for Polymer Product Characterization (e.g., Gel Permeation Chromatography)

Chromatographic techniques, particularly Gel Permeation Chromatography (GPC), are indispensable for characterizing the polymer products derived from or synthesized using zirconium lactate as a catalyst or precursor acs.orgnih.govresearchgate.netmdpi.com. GPC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight and molecular weight distribution (e.g., number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)) repsol.com. In studies involving the ring-opening polymerization (ROP) of lactides catalyzed by zirconium complexes, GPC is routinely used to assess the success of the polymerization, confirming the formation of polymers with controlled molecular weights and narrow distributions acs.orgnih.govresearchgate.net. It can also be used to analyze oligomeric species, such as those formed during the synthesis or degradation of polylactic acid (PLA) researchgate.net.

Table 4.6: Information Provided by Chromatographic Techniques (GPC)

| Technique | Information Provided | Key Findings/Parameters for Zirconium Lactate Context |

| GPC | Molecular weight, molecular weight distribution (Mn, Mw, PDI) of polymers and oligomers | Used to characterize polymers produced in Zr-catalyzed polymerizations, determining Mw, Mn, and PDI. |

In situ Spectroscopic Monitoring of Reaction Kinetics (e.g., Attenuated Total Reflectance-FT-IR)

In situ spectroscopic monitoring, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FT-IR) spectroscopy, offers real-time insights into reaction kinetics and mechanisms without the need for sample extraction acs.orgacs.orgnih.gov. This technique is particularly valuable for studying polymerization processes, including the ring-opening polymerization (ROP) of lactides catalyzed by zirconium complexes acs.orgnih.gov. By monitoring the disappearance of monomer peaks and the appearance of polymer bands in the IR spectrum over time, researchers can directly track the reaction progress acs.orgnih.gov. This allows for the determination of kinetic parameters, such as observed rate constants (kobs), and helps elucidate the reaction order with respect to the monomer acs.orgnih.gov. The ability to observe chemical transformations as they occur provides a dynamic understanding of the catalytic activity and reaction pathways acs.orgnih.gov.

Table 4.7: Information Provided by In situ ATR-FT-IR Spectroscopy

| Technique | Information Provided | Key Findings/Parameters for Zirconium Lactate Context |

| ATR-FT-IR (in situ) | Reaction kinetics, real-time chemical changes | Monitors polymerization reactions (e.g., ROP of lactide) to determine rate constants and reaction order. |

Mass Spectrometry for Oligomer Analysis in Zirconium-Catalyzed Polymerizations

Mass Spectrometry (MS) is a highly sensitive technique for identifying and quantifying molecules based on their mass-to-charge ratio, making it exceptionally useful for analyzing oligomeric species and complex mixtures uva.nl. In the context of zirconium-catalyzed polymerizations or zirconium lactate formulations, MS, often coupled with NMR, helps in elucidating the composition and structure of oligomeric products researchgate.netacs.orgnih.gov. For instance, studies have utilized mass spectrometry to identify oligomers comprising up to seven lactate units within a formulated zirconium catalyst system acs.orgnih.gov. This analytical capability is crucial for understanding the precise nature of the active species or reaction products, providing detailed molecular-level information that complements other characterization methods acs.orguva.nl.

Table 4.8: Information Provided by Mass Spectrometry

| Technique | Information Provided | Key Findings/Parameters for Zirconium Lactate Context |

| Mass Spectrometry | Oligomer identification and analysis, molecular composition | Identifies oligomeric species, such as those comprising up to 7 lactate units, in zirconium lactate formulations. |

Compound List:

Zirconium lactate

Lactic acid

Zirconium (Zr)

Lactide

Poly(lactic acid) (PLA)

Zirconium amine tris(phenolate) complex (Zr(HLMe)₂, 1)

Zirconium acetylacetonate (B107027)

Tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂)

Benzyl alcohol (BnOH)

Zirconium carboxylates

Zirconium oxide (ZrO₂)

Zirconium triethanolamine (B1662121)

Zirconium oxy-salts

Zirconium oxychloride (ZrOCl₂)

Zirconium Lactate as Initiator/Catalyst for Ring-Opening Polymerization of Lactides

Influence of Initiator Concentration and Temperature on Polymerization Rate and Molecular Weight

The kinetics of lactide polymerization catalyzed by zirconium complexes are highly sensitive to reaction parameters such as initiator concentration and temperature. Studies on the polymerization of D,L-lactide using zirconium acetylacetonate have revealed that increasing the initiator concentration generally leads to a faster polymerization rate, reducing the time required to reach equilibrium conversion. Similarly, elevated temperatures accelerate the reaction kinetics. However, careful control is necessary as higher temperatures can also influence side reactions or catalyst stability.

For instance, in the polymerization of D,L-lactide with zirconium acetylacetonate, kinetic curves illustrate a clear correlation between temperature, initiator concentration, and the time to achieve maximum conversion. At 220 °C, increasing the zirconium acetylacetonate concentration from 250 ppm to 1000 ppm significantly reduces the equilibrium time from approximately 85 minutes to 45 minutes. A similar trend is observed at 180 °C, where higher initiator concentrations lead to shorter equilibrium times. The effect of these parameters on molecular weight is also significant, with higher initiator concentrations often leading to lower molecular weights due to a higher number of initiating sites, while temperature can influence both the rate and the extent of chain transfer or termination reactions.

Table 1: Influence of Temperature and Initiator Concentration on D,L-Lactide Polymerization Rate (Zr(acac)₄)

| Temperature (°C) | Initiator Concentration (ppm) | Approximate Equilibrium Time (min) |

| 220 | 250 | ~85 |

| 220 | 500 | ~70 |

| 220 | 750 | ~70 |

| 220 | 1000 | ~45 |

| 180 | 500 | ~185 |

| 180 | 750 | ~105 |

| 180 | 1000 | ~105 |

Note: Equilibrium time is an approximation based on visual interpretation of kinetic curves presented in literature. researchgate.net

Stereoselectivity and Control over Polymer Microstructure

Zirconium-based catalysts play a critical role in controlling the stereochemistry of the resulting polymers, a crucial factor for tailoring material properties like crystallinity and thermal behavior. In the ring-opening polymerization of lactides, the stereoselectivity determines the arrangement of L- and D-lactide monomer units in the polymer chain, influencing tacticity (isotactic, syndiotactic, or heterotactic).

Studies have shown that certain zirconium complexes can yield polylactides with moderate tacticity, exhibiting a probability of racemic enchainment (Pr) around 0.67, indicating a slight heterotactic bias acs.orgnih.gov. The mechanism often involves a coordination-insertion pathway where the zirconium center coordinates to the monomer, facilitating ring-opening and chain propagation. The precise stereochemical outcome can be influenced by the specific ligand environment around the zirconium center, as well as reaction conditions. For instance, some zirconium complexes have been reported to produce polylactides with controlled molecular weights and narrow molecular weight distributions, while minimizing undesirable epimerization and transesterification processes that can lead to stereochemical defects nih.govresearchgate.net.

Initiation Complex Formation and Ligand Dissociation Dynamics (e.g., Acetylacetone Release)

The initiation step in zirconium-catalyzed lactide polymerization typically involves the formation of an active catalytic species. For complexes like zirconium acetylacetonate, the mechanism is proposed to involve the conversion into heptacoordinate species. This process often entails the transfer of a labile proton from the cyclic ester monomer to a ligand, followed by the dissociation of at least one acetylacetonate ligand. The vacant coordination site on the zirconium atom then becomes available for the coordination of the cyclic ester, initiating the polymerization researchgate.netnih.gov.

Zirconium-Based Catalysis in Biomass Conversion

Zirconium-based materials, including oxides, zeolites, and metal-organic frameworks (MOFs), have emerged as highly effective heterogeneous catalysts for the valorization of biomass-derived carbohydrates into valuable chemicals. These catalysts leverage the inherent Lewis acidity of zirconium ions, often in synergy with other functional sites.

Conversion of Dihydroxyacetone to Ethyl Lactate

The efficient conversion of dihydroxyacetone (DHA), a key intermediate derived from biomass, into ethyl lactate (EL) has been successfully achieved using various zirconium-based catalysts. Among these, basic zirconium carbonate has demonstrated superior performance, enabling a one-pot conversion of DHA to EL with high yields and complete substrate conversion under mild conditions.

Specifically, using basic zirconium carbonate as a catalyst, the conversion of DHA to ethyl lactate has been reported to achieve 100% DHA conversion and an 85.3% yield of ethyl lactate under optimized conditions of 140 °C, a reaction time of 4.0 hours, and a nitrogen pressure of 1.0 MPa rsc.orgrsc.orgnih.gov. While zirconium lactate itself has limited direct use in catalysis, other zirconium compounds like basic zirconium carbonate and zirconium oxides have proven effective in this transformation.

Table 2: Conversion of Dihydroxyacetone (DHA) to Ethyl Lactate (EL) using Zirconium-Based Catalysts

| Catalyst | Substrate | Product | Conditions | DHA Conversion (%) | EL Yield (%) | Reference(s) |

| Basic Zirconium Carbonate | DHA | Ethyl Lactate | 140 °C, 4.0 h, 1.0 MPa N₂ | 100 | 85.3 | rsc.orgrsc.orgnih.gov |

| Zirconium Dioxide | DHA | Ethyl Lactate | (Conditions vary, less optimal than above) | (Data varies) | (Data varies) | rsc.orgrsc.orgnih.gov |

| Zirconium Hydroxide (B78521) | DHA | Ethyl Lactate | (Conditions vary, less optimal than above) | (Data varies) | (Data varies) | rsc.orgrsc.orgnih.gov |

Xylose Conversion to Methyl Lactate

Zirconium-containing materials, such as Zr-SBA-15 zeolites, are effective catalysts for the conversion of xylose and methanol (B129727) into methyl lactate (ML). This process involves a series of reaction steps, including aldose–ketose tautomerization and retro-aldol condensation. The Lewis acidity of the zirconium sites is paramount in facilitating these transformations.

Research indicates that zirconium sites with multiple hydroxyl groups, such as those modeled as −(SiO)₂Zr(OH)₂ ([Zr-2]), exhibit superior catalytic activity compared to sites with a single hydroxyl group, like −(SiO)₃Zr(OH) ([Zr-1]). This enhanced performance is attributed to the higher Lewis acidity of the [Zr-2] sites, which more effectively promotes the tautomerization of xylose to xylulose and subsequent reactions leading to methyl lactate figshare.comacs.orgacs.org. These findings are crucial for designing efficient heterogeneous catalysts for producing lactates from carbohydrates.

Synergistic Effects of Lewis Acid-Base Sites in Zirconium-Based Catalysts

A key factor contributing to the high performance of zirconium-based catalysts in biomass conversion is the synergistic interplay between Lewis acidic zirconium sites and other acid or base functional groups present in the catalyst structure. This bifunctional or multifunctional nature allows for a cascade of reactions to occur efficiently.

For instance, in the conversion of dihydroxyacetone to ethyl lactate, the enhanced activity of basic zirconium carbonate is attributed to the cooperative effect between its acid and base active sites rsc.orgrsc.orgnih.govresearchgate.net. Similarly, in the conversion of levulinic acid to γ-valerolactone, zirconium-based metal-organic frameworks (MOFs) like MOF-808, when combined with Brønsted acidic sites (e.g., from phosphotungstic acid), demonstrate synergistic catalytic effects, leading to improved yields acs.orgnih.gov. The Lewis acidic Zr⁴⁺ sites in MOFs such as UiO-66 can also work synergistically with basic sites, like amino groups in UiO-66-NH₂, to promote biomass conversion reactions mdpi.com. This interplay of acid-base sites on a single catalyst surface is a powerful strategy for developing highly efficient and selective catalytic systems for biomass valorization.

Zirconium compounds, including complexes and supported oxides, exhibit significant catalytic capabilities. While zirconium lactate itself has limited direct catalytic applications, the underlying zirconium chemistry is foundational to the development of highly active catalysts for both lactide polymerization and biomass conversion. Mechanistic studies reveal the critical role of zirconium's Lewis acidity, coordination chemistry, and the synergistic effects of its acid-base sites in controlling reaction rates, polymer microstructure, and the efficient transformation of biomass feedstocks into valuable chemicals like ethyl lactate and methyl lactate.

Compound List

Zirconium lactate

Zirconium acetylacetonate ([Zr(acac)₄])

Basic zirconium carbonate

Zirconium dioxide (ZrO₂)

Zirconium hydroxide (Zr(OH)₄)

Zr-SBA-15 zeolite

Zirconium-based Metal-Organic Frameworks (e.g., UiO-66, MOF-808)

L-Lactide (L-LA)

D,L-Lactide (rac-LA)

ε-Caprolactone (CL)

Poly(lactic acid) (PLA)

Dihydroxyacetone (DHA)

Ethyl Lactate (EL)

Xylose

Methyl Lactate (ML)

Levulinic Acid (LA)

γ-Valerolactone (GVL)

Tautomerization and Retro-Aldol Condensation Mechanisms in Carbohydrate Conversion

The Lewis acidity of zirconium sites is central to catalyzing the ketose–aldose tautomerization of deprotonated glycerosone to glyceraldehyde acs.orgfigshare.com. For the retro-aldol condensation, the rate-determining step is often associated with the formation of a C3–H bond, which is facilitated by the proton-donating ability of a water ligand acs.orgfigshare.com. In these processes, hydroxyl (-OH) groups on the zirconium species are involved in O–H bond cleavages, and the coordinated water ligand acts as both a hydrogen source for various bond formations and cleavages and as a catalyst for keto-enol tautomerization. The Lewis acidic zirconium site is specifically responsible for promoting aldose–ketose tautomerization and the C3–C4 bond cleavage characteristic of the retro-aldol condensation of xylulose acs.orgfigshare.com. Catalysts with more hydroxyl groups, such as those with two hydroxyls per zirconium site ([Zr-2]), tend to exhibit higher activity due to their enhanced Lewis acidity compared to sites with a single hydroxyl group ([Zr-1]) acs.orgfigshare.com.

The conversion of sugars like fructose (B13574) to glyceraldehyde and dihydroxyacetone via retro-aldol reactions is a critical step in lactic acid production researchgate.netrsc.orgresearchgate.netsemanticscholar.org. This reaction is often enhanced by the synergistic action of both acid and base sites present on zirconium oxide catalysts researchgate.netrsc.orgresearchgate.netsemanticscholar.orgrsc.org. The proposed mechanism involves the carbonyl group of fructose interacting with the Lewis acidic zirconium site, while a hydroxyl group on the carbon chain adsorbs onto a basic site researchgate.netrsc.org.

Table 1: Key Mechanistic Roles in Carbohydrate Conversion

| Reaction Type | Key Zirconium Species/Sites | Role of Zirconium | Rate-Determining Step | Cited Sources |

| Tautomerization | Lewis Acidic Zr sites | Catalysis, Lewis acidity | Ketose–aldose tautomerization of deprotonated glycerosone | acs.orgfigshare.com |

| Retro-Aldol Condensation | Lewis Acidic Zr sites, Base sites | C-C bond cleavage, C3-H bond formation | C3-H bond formation (via H₂O ligand) | acs.orgfigshare.comresearchgate.netrsc.org |

Reaction Mechanisms in Complex Formation with Organic and Inorganic Substances

Zirconium lactate is known for its ability to form stable complexes with a variety of organic and inorganic substances, a property that is leveraged in applications such as polymer crosslinking and sol-gel processes researchgate.netacs.orgresearchgate.net. The fundamental coordination chemistry involves lactic acid acting as a bidentate ligand, coordinating to the zirconium center through both its alcohol and carboxylate functional groups researchgate.netresearchgate.netcore.ac.uk. Spectroscopic studies, including NMR and FT-IR, indicate that the average number of lactate ligands per zirconium ion remains relatively constant at approximately two across a pH range of 4 to 9 researchgate.netresearchgate.net.

The speciation of zirconium in aqueous solutions of zirconium lactate is complex and highly dependent on concentration and pH acs.orgresearchgate.netnih.gov. In concentrated solutions, zirconium species are predominantly observed as dimers, with the formula (Zr)₂(lactate)₆, where each zirconium atom is surrounded by six bidentate lactate ligands acs.orgresearchgate.netnih.gov. As the concentration of zirconium lactate decreases, these dimers tend to condense, forming cyclic tetramers (Zr₄(lactate)ₓ) and subsequently larger oligomeric structures through tetramer association acs.orgresearchgate.netnih.gov.

The lability of the lactate complexes increases as the pH is lowered, suggesting a greater susceptibility to ligand exchange or dissociation researchgate.netresearchgate.net. In polymeric systems, such as polyacrylate gels, the speciation of zirconium can also be influenced by the presence of other functional groups. For instance, in polyacrylamide gels, zirconium species appear as dimers at pH 6, whereas tetramers are observed when gelation occurs at pH 7 acs.orgresearchgate.netnih.gov. The method of preparing zirconium lactate solutions can significantly impact the resulting complex structures and their properties, underscoring the importance of controlled synthesis researchgate.net.

Table 2: Zirconium Lactate Complex Formation and Speciation

| Complexing Agent | Coordination Mode | Zirconium-Lactate Species | Factors Influencing Speciation | Cited Sources |

| Lactic Acid | Bidentate (alcohol and carboxylate groups) | Monomers, Dimers ((Zr)₂(lactate)₆), Tetramers (Zr₄(lactate)ₓ), Oligomers | Concentration, pH | researchgate.netacs.orgresearchgate.netresearchgate.netnih.gov |

Hydrolysis Reaction Mechanisms of Zirconium Lactate

Hydrolysis plays a critical role in the formation and speciation of zirconium complexes in aqueous solutions, including those involving lactate ligands researchgate.netresearchgate.netnih.govnii.ac.jp. The extent of zirconium hydrolysis directly influences the molecular size and structure of the complexes present. As zirconium undergoes hydrolysis, it forms polynuclear zirconium hydroxy ions, which then coordinate with lactate ligands to create larger complex structures researchgate.netresearchgate.net.

Table 3: Hydrolysis and Polymerization Mechanisms

| Process | Key Intermediates/Species | Influencing Factors | Outcome | Cited Sources |

| Hydrolysis/Polymerization | Polynuclear Zr hydroxy ions, Tetranuclear complexes | pH, Concentration | Formation of large complexes, oligomers, gels | researchgate.netacs.orgresearchgate.netresearchgate.netnih.govnii.ac.jp |

Compound List:

Acrylamide

Acrylate

Ammonium (B1175870) zirconium carbonate

Aqueous ammonia (B1221849)

β-xylopyranose

Cellulose

Citric acid

Fructose

Glyceraldehyde

Glycerosone

Glucose

Glycolaldehyde

HMF (Hydroxymethylfurfural)

Lactic acid

Lactide (LA)

Methanol

Methyl lactate (ML)

Polyacrylate

Poly(lactic acid) (PLA)

Propylene (B89431) Glycol

Sodium hydroxide

Sulfonate

Tartaric acid

Triethanolamine (TEA)

Water

Xylulose

Zirconium

Zirconium chloride

Zirconium-glycine complex

Zirconium hydroxide

Zirconium lactate

Zirconium oxide (ZrO₂)

Zirconium oxychloride (ZrOCl₂)

Potassium zirconium carbonate (PZC)

Applications in Catalysis

Catalyst Precursor in Polymerization

Zirconium lactate and related zirconium complexes have demonstrated significant efficacy as catalysts in the ring-opening polymerization (ROP) of lactides to produce poly(lactic acid) (PLA) vulcanchem.comnih.govacs.org. These zirconium-based systems can achieve high turnover frequencies, making them competitive with traditional tin catalysts, while offering potential advantages in terms of biocompatibility and environmental friendliness vulcanchem.comnih.govacs.org.

Catalytic Performance in PLA Production:

| Reaction | Catalyst System | Turnover Frequency (TOF) | Metal Concentration | Comparison to Benchmark |

| Ring-opening polymerization of lactides (PLA) | Zirconium amine tris(phenolate) complex | Up to 56,000 h⁻¹ | 8-12 ppm Zr by weight | Comparable to Sn(Oct)₂ |

| Ring-opening polymerization of lactides (PLA) | Zirconium-based catalysts | Up to 56,000 h⁻¹ | 8-12 ppm Zr by weight | Comparable to Sn(Oct)₂ |

Catalysis in Biomass Conversion

Zirconium-based catalysts, including materials like basic zirconium carbonate, have been investigated for the efficient conversion of biomass derivatives, such as dihydroxyacetone (DHA), into valuable chemicals like ethyl lactate (EL) acs.orgrsc.org. These studies highlight the role of zirconium's Lewis acidity and the synergistic effects of acid and base sites in promoting such transformations.

Catalytic Performance in Biomass Conversion:

| Reaction | Catalyst | DHA Conversion | EL Yield | Conditions |

| Dihydroxyacetone (DHA) to Ethyl Lactate (EL) | Basic Zirconium Carbonate | 100% | 85.3% | 140 °C, 4.0 h, 1.0 MPa N₂ |

| Xylose conversion to Methyl Lactate (ML) | Zr-containing SBA-15 zeolite | Good performance | - | - |

Research Findings and Future Directions

Zirconium Speciation Studies

Advanced spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) have been employed to study zirconium speciation in aqueous solutions and polymer gels containing lactate (B86563) ligands researchgate.netiucr.org. These studies reveal that zirconium species can exist as dimers, tetramers, and larger polymers, with their formation influenced by zirconium concentration and pH. Understanding these speciation dynamics is crucial for controlling gelation kinetics in applications such as ceramic and thin film synthesis researchgate.netiucr.org.

Thermal Decomposition Properties

The thermal decomposition of metal lactates, including zirconium lactate, is of interest for the synthesis of ultrafine nanostructured oxides researchgate.netaip.org. Thermal Gravimetric Analysis (TGA) and other techniques are used to assess the thermal stability and decomposition products of these compounds.

Future Research Directions

Future research is likely to focus on several key areas:

Enhanced Synthesis: Developing more efficient, cost-effective, and environmentally benign synthesis routes for zirconium lactate.

Catalyst Design: Engineering zirconium-based catalysts with improved activity, selectivity, and stability for applications in polymerization and biomass conversion.

Material Science Innovations: Exploring new applications in advanced materials, such as smart hydrogels or functional coatings, by leveraging zirconium lactate's crosslinking capabilities.

Fundamental Understanding: Further elucidating the complex coordination chemistry and reaction mechanisms of zirconium lactate in various environments.

Solution-Based Synthesis Approaches

Solution-based methods are commonly employed for the synthesis of zirconium lactate complexes. These techniques involve the reaction of zirconium precursors with lactic acid in a liquid medium, allowing for controlled formation and precipitation of the desired compound.

Reactant Precursor Influence on Zirconium Lactate Formation

The choice of zirconium precursor significantly influences the formation and properties of the resulting zirconium lactate complex. Commonly used precursors include zirconium salts like zirconium oxychloride, zirconium hydroxynitrate, and zirconium carbonate, as well as zirconium oxide. google.comgoogle.comgoogle.com The reactivity of these precursors with lactic acid varies, affecting the reaction conditions required for complete complexation.

For instance, the reaction of zirconium oxychloride with lactic acid, followed by neutralization with a base, is a common industrial method. Similarly, zirconium hydroxynitrate can be reacted with a pre-formed sodium lactate solution to yield sodium zirconium lactate. google.comgoogle.com The use of basic zirconium carbonate is another route, which can be reacted with lactic acid and an amine to form zirconium-amine-lactate chelates. google.com The nature of the precursor also dictates the potential for side reactions and the purity of the final product. For example, using zirconium tetrachloride can introduce chloride impurities and requires the use of non-aqueous solvents due to its hazardous nature. google.com

pH and Temperature Effects on Zirconium Lactate Complexation

The pH and temperature of the reaction medium are critical parameters that govern the complexation of zirconium with lactate. The pH of the solution influences the speciation of both the zirconium ions and lactic acid, thereby affecting the formation and stability of the resulting complexes. researchgate.net Studies have shown that maintaining a specific pH range, typically between 2 and 4, is crucial for stabilizing the zirconium lactate complex in solution and preventing the precipitation of zirconium hydroxide (B78521). Adjusting the pH is often achieved through the addition of a base, such as sodium hydroxide or ammonium (B1175870) hydroxide. google.comgoogle.com

Temperature also plays a significant role in the reaction kinetics. Elevating the reaction temperature, often in the range of 50–100°C under reflux, accelerates the complexation process. acs.org However, excessive heating can lead to the degradation of lactate. The interplay between pH and temperature is crucial; for example, at a low pH, the lability of the lactate complexes increases, while at a higher pH, the risk of zirconium hydroxide precipitation becomes more prominent. researchgate.net The gelation performance of zirconium lactate cross-linked polymer systems is also highly dependent on both pH and temperature, with gelation time and strength being significantly affected by these parameters. acs.org

Controlled Precipitation Techniques for Zirconium Lactate

Controlled precipitation is a key step in isolating zirconium lactate from the reaction solution. This is often achieved by carefully adjusting the reaction conditions to induce the formation of a solid product. One common method is co-precipitation, where a zirconium salt is reacted with lactic acid in the presence of a base, leading to the precipitation of the zirconium lactate complex. The order of addition of reactants and the rate of pH adjustment are critical to control the particle size and morphology of the precipitate.

Another technique involves the initial formation of zirconium hydroxide from a precursor like zirconium oxychloride, followed by impregnation with an acid. Furthermore, basic zirconium-amino acid gels can be precipitated by reacting a water-soluble amino acid salt with a water-soluble zirconium salt. google.com The choice of precipitation method and the subsequent washing and drying steps are crucial for obtaining a pure product free from unwanted ions. google.com

Hydrothermal and Sol-Gel Routes for Zirconium-Containing Materials via Lactate Precursors

Hydrothermal and sol-gel methods are versatile techniques for synthesizing a variety of zirconium-containing materials, including zirconia (ZrO2), often using lactate as a precursor or a modifying agent. These methods offer excellent control over the final material's properties, such as crystallinity, particle size, and porosity.

Influence of Solvent Systems on Zirconia Material Synthesis

The solvent system employed during hydrothermal or sol-gel synthesis significantly impacts the properties of the resulting zirconia materials. The choice of solvent, which can range from water to various alcohols like ethanol (B145695) and isopropanol, influences the hydrolysis and condensation rates of the zirconium precursor. researchgate.netacs.orgresearchgate.net

For instance, in the solvothermal synthesis of zirconia nanoparticles, using water as a solvent can lead to the formation of the monoclinic phase, while alcoholic solvents like methanol (B129727) can favor the formation of the tetragonal phase. acs.org The use of different alcohols (methanol, ethanol, 2-propanol) in the sol-gel synthesis of zirconia from zirconium n-propoxide has been shown to affect the nanostructure and thermal evolution of the resulting powder, with ethanol leading to better stabilization of the metastable tetragonal phase. researchgate.net Furthermore, the solvent can influence the surface area and pore size distribution of the synthesized materials. researchgate.netscirp.org

Influence of Synthesis Solvent on Zirconia Properties

| Solvent | Zirconium Precursor | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| Water | Hydrated Zirconyl Nitrate | Solvothermal | Favors formation of monoclinic ZrO2. | acs.org |

| Methanol | Hydrated Zirconyl Nitrate | Solvothermal | Favors formation of tetragonal ZrO2. | acs.org |

| Ethanol | Zirconium n-propoxide | Sol-Gel | Better stabilization of the metastable tetragonal phase. | researchgate.net |

| Isopropanol | Zirconium n-propoxide | Sol-Gel | Leads to high surface area and pore volume in nanoporous hydrated zirconia. | researchgate.net |

Template-Assisted Synthesis Strategies for Nanostructured Zirconia

Template-assisted synthesis is a powerful strategy for creating nanostructured zirconia with controlled morphology and porosity. nih.govinnovareacademics.in This approach involves the use of a "template," which can be a hard material (like silica) or a soft material (like surfactants or block copolymers), to direct the formation of the desired nanostructure. nih.govinnovareacademics.innumberanalytics.com

In the context of zirconia synthesis from lactate-related precursors, surfactants and polymers are often used as soft templates. For example, Pluronic P123, a non-ionic copolymer, has been used as a template in the sol-gel synthesis of nanoporous hydrated zirconia from zirconium n-propoxide. researchgate.netplapiqui.edu.ar The template helps to create a mesoporous structure, and its subsequent removal, either by calcination or solvent extraction, leaves behind a porous zirconia network. researchgate.netnih.govplapiqui.edu.ar The choice of template and its removal method significantly influences the final textural properties, such as surface area and pore size distribution. plapiqui.edu.ar This method allows for the fabrication of materials with tailored porous architectures for applications in catalysis and other fields. plapiqui.edu.arresearchgate.net

Summary of Template-Assisted Synthesis of Zirconia

| Template Type | Example Template | Synthesis Method | Resulting Structure | Reference |

|---|---|---|---|---|

| Soft Template (Non-ionic Copolymer) | Pluronic P123 | Sol-Gel | Nanoporous hydrated zirconia with high surface area. | researchgate.netplapiqui.edu.ar |

| Soft Template (Surfactant) | Cetyltrimethylammonium bromide | Micelle-templating | Mesoporous zirconia nanoparticles with controlled pore size. | nih.gov |

| Hard Template | Silica, Alumina | Various | Precise control over morphology (nanowires, nanotubes). | numberanalytics.com |

Optimization of Synthesis Conditions for Specific Zirconium Lactate Complex Structuresbenchchem.com

The synthesis of zirconium lactate yields not a simple salt, but rather a diverse family of coordination complexes. The specific structure and properties of the resulting zirconium lactate complex are highly dependent on the precise control and optimization of various reaction parameters. Zirconium carboxylates are known to adopt highly complex and often heterogeneous structures, which can be represented by the approximate formula Zr(OH)4-n(O2CCHOHCH3)n(H2O)x, where 'n' is typically between 1 and 3. wikipedia.orgwikipedia.org The optimization of synthesis conditions is therefore crucial for tailoring the complex's structure for specific applications, such as cross-linking agents in the petroleum industry. wikipedia.org

Key research findings have elucidated the influence of parameters like concentration, pH, and molar ratios of reactants on the final structure of the zirconium lactate species.

Influence of Concentration and pH on Complex Speciation

Studies combining X-ray Absorption Spectroscopy (XAS) and quantum mechanical calculations have provided significant insight into the speciation of zirconium in lactate solutions. acs.org The concentration of the zirconium lactate solution plays a critical role in determining the dominant complex structure.

In highly concentrated zirconium lactate solutions (e.g., 53,300 ppm), the zirconium complexes predominantly exist as dimers. acs.org These structures, formulated as ((Zr)₂(lactate)₆), are characterized by six bidentate lactate ligands surrounding the two zirconium centers. acs.org However, as the solution is diluted, these dimers undergo condensation, first forming cyclic tetramers (Zr₄(lactate)ₓ) and subsequently associating into larger oligomers. acs.org

The pH of the medium is another critical factor influencing the final complex structure, particularly during gelation processes with polymers. For instance, in polyacrylamide microgels cross-linked with zirconium lactate, the zirconium species remain as dimers when gelation is completed at a pH of 6. acs.orgresearchgate.net In contrast, if the gelation occurs at a slightly higher pH of 7, tetrameric structures are also observed, indicating that a modest increase in pH can promote further condensation of the zirconium complexes. acs.orgresearchgate.net

Table 1: Effect of Concentration and pH on Zirconium Lactate Speciation

| Condition | Dominant Zirconium Species | Source(s) |

|---|---|---|

| High Concentration Solution (53,300 ppm) | Dimers ((Zr)₂(lactate)₆) | acs.org |

| Low Concentration Solution | Cyclic Tetramers (Zr₄(lactate)ₓ) and larger oligomers | acs.org |

| Polyacrylamide Gel (Gelation at pH 6) | Dimers | acs.orgresearchgate.net |

| Polyacrylamide Gel (Gelation at pH 7) | Dimers and Tetramers | acs.orgresearchgate.net |

Influence of Reactants and Molar Ratios

The choice of reactants and their stoichiometric ratios are fundamental parameters that can be adjusted to synthesize stable aqueous solutions of specific zirconium lactate chelates. The general preparation method involves reacting an alpha-hydroxycarboxylic acid salt with a zirconium compound solution. google.com The molar ratio of lactate to zirconium is a particularly crucial factor in achieving a stable final product.

Varying the base used to create the initial lactate salt allows for the synthesis of different zirconium lactate complexes with distinct properties, such as varying pH levels of the final solution.

Ammonium Zirconium Lactate : A stable, clear solution of ammonium zirconium lactate can be obtained by adding an ammonium lactate solution to a zirconium hydroxynitrate solution. In one documented preparation, a lactate to zirconium molar ratio of 5.0 to 1.0 resulted in a stable solution with a final pH of 5.3. google.com

Sodium Zirconium Lactate : Similarly, reacting a sodium lactate solution with zirconium hydroxynitrate produces sodium zirconium lactate. A synthesis using a 5.0 to 1.0 lactate to zirconium molar ratio yielded a stable solution with a notably basic pH of 10.4. google.comgoogle.com

Triethanolamine (B1662121) Zirconium Lactate : Utilizing an amine such as triethanolamine to form the lactate salt results in yet another complex. The reaction of triethanolamine lactate with a zirconium source like basic zirconium sulfate (B86663) (ZBS) produces a stable solution of zirconium triethanolamine lactate with a near-neutral pH of approximately 6.0 to 6.5. google.com

These examples demonstrate that the selection of the base (e.g., ammonium hydroxide, sodium hydroxide, triethanolamine) directly influences the pH and potentially the coordination environment of the final chelated zirconium lactate product.

Table 2: Example Synthesis Parameters for Specific Zirconium Lactate Complexes

| Zirconium Lactate Complex | Zirconium Source | Lactate Salt Source | Lactate to Zr Molar Ratio | Final Solution pH | Source(s) |

|---|---|---|---|---|---|

| Ammonium Zirconium Lactate | Zirconium Hydroxynitrate | Ammonium Lactate | 5.0 : 1.0 | 5.3 | google.com |

| Sodium Zirconium Lactate | Zirconium Hydroxynitrate | Sodium Lactate | 5.0 : 1.0 | 10.4 | google.comgoogle.com |

| Triethanolamine Zirconium Lactate | Basic Zirconium Sulfate (ZBS) | Triethanolamine Lactate | Not specified | 6.0 - 6.5 | google.com |

Computational and Theoretical Chemistry Approaches for Zirconium Lactate Systems

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules and materials, including bond energies, reaction pathways, and spectroscopic properties. In the context of zirconium lactate (B86563), DFT is instrumental in elucidating the fundamental interactions that govern its chemical behavior.

DFT calculations have been crucial in understanding how lactic acid interacts with and adsorbs onto zirconia (ZrO₂) surfaces, a key step in many catalytic processes. Studies have focused on various crystalline faces of monoclinic zirconia, such as (011), (101), and (111), to determine the most stable adsorption configurations. researchgate.net

Lactic acid, possessing both a carboxylic acid and an alcohol functional group, can adsorb in several ways. Theoretical calculations have characterized at least seven different modes of monodentate or bidentate adsorption. researchgate.net The research consistently shows that lactic acid preferentially adsorbs in a bidentate bridging mode , which involves the dissociation of the carboxylic O-H bond. researchgate.net This mode is found to be the most stable configuration regardless of the specific zirconia surface studied. researchgate.net

The adsorption process involves the three available oxygen atoms of lactic acid: one from the alcohol group and two from the carboxyl group. researchgate.net The interaction with the zirconium cations on the surface leads to several possible binding modes, including monodentate, bidentate bridging, and bidentate chelating. DFT calculations confirm that the dissociative bidentate bridging mode is the most energetically favorable. researchgate.net

| Reaction Mechanism | Surface | Activation Energy (eV) |

|---|---|---|

| Carbocation formation (C-OH breaking) | (011) | ~2.54 - 3.10 |

| (101) | ~2.54 - 3.10 | |

| (111) | ~2.54 - 3.10 | |

| Carbanion formation (H-abstraction from methyl) | (011) | ~1.09 - 1.29 |

| (101) | ~1.09 - 1.29 | |

| (111) | ~1.09 - 1.29 |

DFT has been successfully applied to validate the mechanisms of ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a process where zirconium-based catalysts have shown high activity and selectivity. mdpi.comnih.govresearchgate.netresearchgate.net A combined experimental and theoretical approach is often used, where DFT calculations provide a detailed mechanistic picture that is then corroborated by kinetic studies. nih.govresearchgate.net

For zirconium amine tris(phenolate) catalysts, for example, DFT calculations were employed to investigate the polymerization pathway. nih.gov The theoretical models help to elucidate the coordination of the lactide monomer to the zirconium center and the subsequent insertion into the growing polymer chain. iisc.ac.in One commonly proposed pathway is the coordination-insertion mechanism. This involves the coordination of the lactide's carbonyl oxygen to the zirconium atom, which activates the monomer. Subsequently, the alkoxide initiator attacks the carbonyl carbon, leading to the opening of the lactide ring and the extension of the polymer chain. iisc.ac.innih.gov

Theoretical studies using DFT can compare the energetics of different potential mechanisms, such as the activated monomer versus the coordination-insertion pathway, to determine the most probable route. mdpi.com The calculations can also explain stereoselectivity, for instance, why certain zirconium complexes favor the polymerization of a specific lactide stereoisomer. mdpi.comunits.it By modeling the transition states of the key reaction steps, DFT provides quantitative data on activation barriers, which can be compared with experimentally determined reaction rates. nih.gov

To make the computational study of complex catalytic systems more manageable, DFT calculations often employ a cluster model approach. researchgate.net In this method, the catalytically active site on a large surface or within a complex molecule is represented by a smaller, computationally feasible cluster of atoms. researchgate.net This approach has been applied to study zirconium-based catalysts, including those relevant to lactate systems.

For catalysis on zirconia surfaces, a cluster model might consist of a small number of zirconium and oxygen atoms (e.g., Ti₂O₉H₁₀ or Al₁₁O₃₀H₂₇ for analogous oxide systems) that represent the local environment of the active site. researchgate.net The dangling bonds at the edge of the cluster are typically saturated with hydrogen atoms to mimic the electronic environment of the bulk material. researchgate.net These models are then used to study the adsorption of reactants like lactic acid and the energetics of subsequent reaction steps.

In the context of discrete molecular catalysts, such as zirconium oxo clusters, DFT calculations on the cluster itself can reveal the nature of the active sites. mdpi.com For example, DFT can be used to model the interaction of reactants with the zirconium atoms within a {Zr₈O₄(OH)₄} cluster, providing insight into the mechanism of catalytic transformations. scispace.com These studies help to understand structure-property relationships and can guide the rational design of more efficient catalysts. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time-dependent behavior, conformational changes, and thermodynamic properties of materials.

Zirconium-based metal-organic frameworks (MOFs), such as the widely studied UiO-66, are crystalline materials constructed from zirconium-based nodes (secondary building units) and organic linkers. researchgate.netdtic.mil MD simulations are an essential tool for understanding the intrinsic dynamic nature of these "rigid" frameworks. researchgate.net

These simulations reveal that Zr-MOFs exhibit significant dynamic flexibility, which is related to changes in the coordination number of the zirconium atoms. researchgate.net Advanced sampling MD simulations can follow the fast dynamics of the MOF framework during processes like dehydration or guest molecule interaction. researchgate.net This is crucial for applications such as gas storage, separation, and catalysis, where the flexibility and accessibility of the framework play a key role.

MD simulations can model the diffusion of guest molecules (like solvents or reactants) through the pores of the MOF, providing insights into transport properties. For example, simulations of UiO-66 filled with water can elucidate the arrangement and mobility of water molecules within the MOF's cavities and connecting windows. This approach is directly applicable to systems where lactate or lactic acid might be used as the linker or as a guest molecule, helping to understand how the framework's dynamics influence its properties and potential applications. Classical MD simulations have also been used to clarify the mechanism of pressure sensitivity in materials based on the UiO-66 framework with encapsulated probes.

| Application Area | Information Gained from MD Simulations | Relevant Zr-MOF Example |

|---|---|---|

| Framework Dynamics | Intrinsic flexibility, changes in Zr coordination, linker movement. researchgate.net | UiO-66 |

| Guest Adsorption & Diffusion | Mobility of guest molecules, diffusion pathways, interaction energies. | UiO-66 |

| Mechanical Stability | Response to external pressure, degradation pathways. | TEMPO@UiO-66 |

| Catalysis | Conformational changes during reaction, substrate accessibility. | Zr-MOFs with C4 linkers |

MD simulations are a powerful technique for investigating the interface between nanotubes and polymer matrices in nanocomposite materials. researchgate.net While much of the research has focused on carbon nanotubes (CNTs), the methodology is readily applicable to inorganic nanotubes, such as those made from zirconia. researchgate.netmdpi.com Simulations of single-walled zirconia nanotubes (SWZNTs) have been used to determine their fundamental mechanical properties, such as their flexural and shear moduli, providing the necessary parameters for larger-scale composite modeling. researchgate.net

To study the interaction with a polymeric system, a representative volume element is constructed, typically containing the nanotube embedded within an amorphous polymer matrix. researchgate.net MD simulations can then be used to explore several key aspects:

Interfacial Bonding: The strength of the interaction between the nanotube surface and the polymer chains is calculated. This is governed by non-bonded interactions (van der Waals forces), which are critical for load transfer from the polymer to the nanotube. researchgate.net

Polymer Morphology: Simulations can reveal how the polymer chains arrange themselves near the nanotube surface. The morphology of the adsorbed polymer layers can differ significantly from the bulk polymer. mdpi.com

These computational studies provide a molecular-level understanding of the structure-property relationships in zirconia nanotube-polymer composites, guiding the development of new high-performance materials. researchgate.net

Semi-Empirical Methods and Parametrization for Zirconium Systems

Semi-empirical methods, which are based on Hartree-Fock theory but incorporate empirical parameters to simplify calculations, offer a computationally efficient means to study large molecular systems containing zirconium. These methods are particularly useful for exploring the potential energy surfaces of complex zirconium lactate oligomers and for performing molecular dynamics simulations to understand their behavior over time.

The accuracy of semi-empirical methods for transition metals like zirconium is highly dependent on the quality of the parameters used to describe the element. The development of robust parameters for zirconium has been an area of active research, aiming to reproduce experimental data and results from higher-level ab initio calculations. A notable advancement in this area is the parametrization of zirconium for the Density Functional Tight Binding (DFTB) method, specifically the DFTB3/3OB model. This parametrization has been shown to be effective for studying a wide range of zirconium-containing compounds, including metal-organic frameworks and biomedical complexes.

The process of parametrizing zirconium for semi-empirical methods involves fitting parameters to reproduce key properties, such as geometries, reaction energies, and vibrational frequencies, obtained from more accurate quantum chemical calculations or experimental data. For instance, a structural validation of the DFTB3 parametrization for zirconium was carried out on a large set of 1,897 compounds from the Cambridge Structural Database, demonstrating a good agreement with experimental geometries.

To illustrate the comparative performance of different semi-empirical methods for zirconium systems, the following table presents a hypothetical comparison of key performance metrics for a generic zirconium carboxylate complex.

Table 1: Illustrative Performance Comparison of Semi-Empirical Methods for a Hypothetical Zirconium Carboxylate System

| Method | Mean Absolute Error (MAE) in Bond Lengths (Å) | MAE in Bond Angles (°) | MAE in Reaction Energies (kcal/mol) |

| PM6 | 0.08 | 5.2 | 8.5 |

| PM7 | 0.07 | 4.8 | 7.9 |

| DFTB3/3OB | 0.05 | 3.5 | 5.1 |

| GFN2-xTB | 0.06 | 4.1 | 6.3 |

Note: This table is illustrative and compiled from typical performance data for semi-empirical methods on transition metal complexes; it does not represent actual reported data for zirconium lactate.

Quantum Chemical Calculations for Ligand Association and Reaction Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the workhorse for obtaining accurate electronic structures, geometries, and energies of zirconium complexes. These methods are invaluable for studying the thermodynamics of ligand association and the energetics of reactions involving zirconium lactate.

DFT calculations can be employed to determine the binding energy of lactate ligands to a zirconium center. This is crucial for understanding the stability of different coordination modes (e.g., monodentate vs. bidentate) and the relative stabilities of various oligomeric forms of zirconium lactate observed in solution. The choice of the functional and basis set is critical for obtaining reliable results for zirconium-containing systems. Functionals such as B3LYP and PBE, often paired with appropriate basis sets and effective core potentials for zirconium, have been widely used.

For example, DFT calculations can be used to compute the ligand association energy for the bidentate coordination of a lactate anion to a hydrated zirconium(IV) ion, as depicted in the following reaction:

[Zr(H₂O)₆]⁴⁺ + lactate⁻ → [Zr(lactate)(H₂O)₄]³⁺ + 2H₂O

The calculated reaction energy provides a measure of the thermodynamic favorability of this association. Furthermore, DFT can be used to investigate the reaction energies of more complex processes, such as the dimerization or polymerization of zirconium lactate species.

The following table provides a representative set of calculated ligand association energies and Zr-O bond distances for a hypothetical zirconium center with different carboxylate ligands, as would be determined by DFT calculations.

Table 2: Calculated Ligand Association Energies and Zr-O Bond Distances for a Hypothetical [Zr(ligand)(H₂O)₄]³⁺ Complex using DFT (B3LYP)

| Ligand | Ligand Association Energy (kcal/mol) | Average Zr-O (carboxylate) Bond Distance (Å) | Average Zr-O (water) Bond Distance (Å) |

| Formate | -155.2 | 2.18 | 2.25 |

| Acetate | -158.9 | 2.17 | 2.26 |

| Lactate | -162.5 | 2.16 | 2.27 |

| Benzoate | -157.1 | 2.19 | 2.25 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from quantum chemical calculations. The trend reflects the expected increase in stability with the lactate ligand due to the additional coordination from the hydroxyl group.

These computational approaches, from the efficient semi-empirical methods to the more accurate quantum chemical calculations, are indispensable for a comprehensive understanding of the chemistry of zirconium lactate. They provide a molecular-level picture that complements experimental studies and aids in the rational design of zirconium-based materials and catalysts.

Applications of Zirconium Lactate in Advanced Materials Synthesis and Processing

Role as a Crosslinking Agent in Polymer Systems

Zirconium lactate (B86563) serves as a highly effective crosslinking agent for various functionalized polymers, particularly those containing carboxyl and hydroxyl groups. The mechanism involves the zirconium center, which can form stable coordination complexes with the functional groups on different polymer chains, thereby creating a three-dimensional network structure. This process transforms viscous polymer solutions into robust gels with tailored mechanical properties. This crosslinking capability is leveraged in numerous industrial applications, from hydraulic fracturing fluids to coatings and adhesives. e3s-conferences.orge3s-conferences.org

Development of Polymer Gels and Hydrogels via Zirconium Crosslinking

The formation of polymer gels and hydrogels using zirconium-based crosslinkers is a subject of considerable interest for applications requiring controlled gelation and enhanced thermal stability. Zirconium (IV) interacts strongly with carboxylate groups, forming complexes that can lead to the creation of homogeneous, strong, and stable gels. researchgate.net In aqueous solutions, the speciation of zirconium lactate is concentration-dependent. At high concentrations, it exists primarily as dimers, which evolve into tetramers and larger polymeric associations upon dilution. researchgate.netresearchgate.net

The structure of the resulting gel is influenced by the pH of the system. Studies on polyacrylate gels have shown that at a pH of 6, the zirconium species appear to be dimers, whereas at a pH of 7, tetrameric zirconium species are found, indicating that pH plays a crucial role in the final network structure of the gel. researchgate.netresearchgate.net The ability to form these stable, crosslinked networks at room temperature makes zirconium lactate a versatile component in the formulation of advanced gel systems. researchgate.net

Table 1: Zirconium Speciation in Lactate Solutions and Polyacrylate Gels

| Condition | Zr Concentration | Dominant Zr Species | System pH |

|---|---|---|---|

| ZrLa Solution | 51840 ppm | Dimer (Zr₂(La)₆) | Not Specified |

| ZrLa Solution | 36 ppm | Tetramer/Polymer | Not Specified |

| Polyacrylate Gel | Not Specified | Dimer | 6 |

| Polyacrylate Gel | Not Specified | Tetramer | 7 |

This table summarizes the observed zirconium species under different concentrations and pH conditions, based on X-ray Absorption Spectroscopy (XAS) studies. researchgate.netresearchgate.net

Modification of Gelation Kinetics in Polyacrylate Systems

Controlling the kinetics of gelation is a critical objective for numerous applications, including the synthesis of thin films and ceramics, and for modifying the permeability of porous rock formations. researchgate.netresearchgate.net Zirconium lactate provides a means to modify and control these kinetics in polyacrylate systems. The rate of crosslinking and the development of viscosity are dependent on the chemical environment, including pH and the presence of other ions. researchgate.net

Research has demonstrated that the introduction of small quantities of sulfate (B86663) or carboxylate ions can significantly accelerate the gelation process, reducing the time for gel formation from minutes to mere seconds even at low zirconium concentrations. researchgate.net This rapid gelation is advantageous for applications requiring quick setup times. The study of zirconium speciation in these systems reveals that the geometry of the zirconium complex—whether it is a dimer or a tetramer—directly impacts the crosslinking mechanism and, consequently, the gelation rate and the final properties of the hydrogel. researchgate.netresearchgate.net

Chemical Design Principles for Crosslinking in Hydraulic Fracturing Fluids

In the oil and gas industry, zirconium lactate is used as a crosslinker for hydraulic fracturing fluids, which are employed to create fractures in rock formations to facilitate the extraction of hydrocarbons. e3s-conferences.orgwikipedia.org These fluids require high viscosity and thermal stability to transport proppants (e.g., sand) deep into the fractures at elevated temperatures. nih.gov The design of the crosslinker is crucial for achieving the desired fluid properties.

The performance of zirconium crosslinkers is significantly affected by the chemical composition of the ligands attached to the zirconium ion. wikipedia.orgepitoanyag.org.hu Adding co-ligands or modifying the crosslinker formulation can delay the crosslinking reaction, which is desirable to reduce friction pressure during pumping. For instance, the use of chelating agents like triethanolamine (B1662121) and lactic acid can improve a gel's thermal stability and delay the cross-linking time. researchgate.net Studies comparing different formulations have shown that a zirconium lactate and propylene (B89431) glycol crosslinker provides superior shear and thermal stability in carboxymethyl hydroxypropyl guar (B607891) (CMHPG) based fluids. wikipedia.org The strategic addition of other components, such as ethanediamine and sorbitol, can further modify the viscosity development and final strength of the fracturing fluid, allowing for precise control over its performance in high-temperature reservoir conditions. epitoanyag.org.humdpi.com

Table 2: Performance of Zirconium Crosslinker Formulations in Fracturing Fluids

| Crosslinker Composition | Key Performance Characteristics |

|---|---|

| Zirconium Lactate | Standard crosslinker for guar-based fluids. e3s-conferences.org |

| Zirconium Lactate and Propylene Glycol | Highest enhancement in shear and thermal stability with CMHPG fluids. wikipedia.org |

| Zirconium Lactic Acid, Ethanediamine, and Sorbitol | Slowest viscosity development and highest final viscosity. epitoanyag.org.humdpi.com |

| Aluminum-Zirconium Based | Improved temperature/shear resistance and viscoelasticity due to synergistic effects. epitoanyag.org.hu |

This table highlights the varied performance of fracturing fluids based on the specific chemical design of the zirconium crosslinker.

Precursor Chemistry for Zirconium Oxide Materials